Cas no 6627-94-7 (Phenol,4-chloro-2,3,5-trimethyl-)

6627-94-7 structure
Nome del prodotto:Phenol,4-chloro-2,3,5-trimethyl-
Phenol,4-chloro-2,3,5-trimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,4-chloro-2,3,5-trimethyl-
- 4-Chlor-2,3,5-trimethylphenol
- 4-Chlor-2,3,5-trimethyl-phenol
- 4-Chlor-2,3,6-trimethyl-phenol
- 4-chloro-2,3,5,6-tetrafluorothiophenol
- 4-chloro-2,3,5-trimethylphenol
- 4-chloro-2,3,5-trimethyl-phenol
- 4-chloro-tetrafluorothiophenol
- 4-Chlorotetrafluorothiophenol
- 4-Chlor-tetrafluorthiophenol
- AC1MC63S
- AG-D-74086
- CTK4C0261
- PubChem2865
- SBB016980
- NSC 60264
- DTXSID30984804
- NSC60264
- AKOS006346005
- SCHEMBL8650668
- 6627-94-7
- NSC-60264
-
- Inchi: InChI=1S/C9H11ClO/c1-5-4-8(11)6(2)7(3)9(5)10/h4,11H,1-3H3
- Chiave InChI: LXBONPACIOPBAZ-UHFFFAOYSA-N
- Sorrisi: CC1=C(C(=C(C)C(=C1)O)C)Cl
Proprietà calcolate
- Massa esatta: 170.04993
- Massa monoisotopica: 170.05
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 138
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Densità: 1.148±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 103-104 ºC (ligroine )
- Punto di ebollizione: 270.9±35.0 ºC (760 Torr),
- Punto di infiammabilità: 117.6±25.9 ºC,
- Indice di rifrazione: 1.552
- Solubilità: Molto leggermente solubile (0,26 g/l) (25°C),
- PSA: 20.23
Phenol,4-chloro-2,3,5-trimethyl- Letteratura correlata
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
6627-94-7 (Phenol,4-chloro-2,3,5-trimethyl-) Prodotti correlati
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
